molecular formula C14H17N3O2 B13943201 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-ethoxy-1-phenyl- CAS No. 55227-82-2

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-ethoxy-1-phenyl-

Cat. No.: B13943201
CAS No.: 55227-82-2
M. Wt: 259.30 g/mol
InChI Key: ZUBUJMCOCPZLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of ethyl 3-oxo-3-phenylpropanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with dimethylamine and ethyl chloroformate to introduce the N,N-dimethyl and ethoxy groups, respectively .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

N,N-Dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features but different functional groups.

    N-Phenylpyrazole: Shares the pyrazole core but lacks the N,N-dimethyl and ethoxy groups.

    5-Ethoxy-1-phenylpyrazole: Similar structure but without the N,N-dimethyl group.

Uniqueness

N,N-Dimethyl-5-ethoxy-1-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

55227-82-2

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

5-ethoxy-N,N-dimethyl-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-4-19-13-10-12(14(18)16(2)3)15-17(13)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3

InChI Key

ZUBUJMCOCPZLPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.